molecular formula C20H17FN4O2 B11267214 N-(4-fluorobenzyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

N-(4-fluorobenzyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B11267214
M. Wt: 364.4 g/mol
InChI Key: OEWIWNIQBKXTQV-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features an indole nucleus, a fluorophenyl group, and an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves coupling the indole-oxadiazole intermediate with a fluorophenylmethyl group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and oxadiazole rings allow it to bind to various receptors and enzymes, modulating their activity. This can lead to inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the combination of its structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C20H17FN4O2/c1-13-23-24-20(27-13)17-11-25(18-5-3-2-4-16(17)18)12-19(26)22-10-14-6-8-15(21)9-7-14/h2-9,11H,10,12H2,1H3,(H,22,26)

InChI Key

OEWIWNIQBKXTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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